N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide
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Overview
Description
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide is a heterocyclic compound that features a furan ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate is then reacted with 3-bromoacetophenone under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Agriculture: The compound exhibits phytogrowth-inhibitory activity, making it a candidate for herbicide development.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . In agricultural applications, it may inhibit plant growth by disrupting cellular processes essential for root development .
Comparison with Similar Compounds
Similar Compounds
N-{3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]phenyl}propanamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-{3-[5-(furan-2-yl)-1,2,4-triazol-3-yl]phenyl}propanamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide is unique due to its specific combination of a furan ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for a diverse range of applications and interactions with various molecular targets.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C15H13N3O3/c1-2-13(19)16-11-6-3-5-10(9-11)14-17-18-15(21-14)12-7-4-8-20-12/h3-9H,2H2,1H3,(H,16,19) |
InChI Key |
MNCIAMULMLVHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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